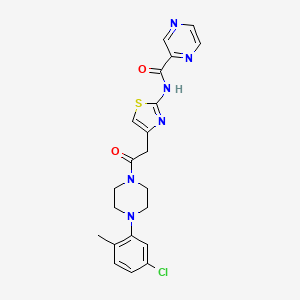
N-(4-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C21H21ClN6O2S and its molecular weight is 456.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential clinical implications.
Chemical Structure and Properties
The molecular formula of the compound is C22H25ClN8O3S, with a molecular weight of 517.01 g/mol. The structure features a thiazole ring, a pyrazine moiety, and a piperazine derivative, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClN8O3S |
| Molecular Weight | 517.01 g/mol |
| SMILES | CC1=NC(N2CCN(CC2)CCO)=CC(N(N=O)C3=NC=C(S3)C(NC4=C(C=CC=C4Cl)C)=O)=N1 |
| InChI | InChI=1S/C22H25ClN8O3S/c1-14... |
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in various pathogens, including Plasmodium falciparum, the causative agent of malaria .
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in treating infections caused by resistant strains .
- Cancer Therapeutics : The compound's structural similarities to known anticancer agents suggest potential activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Case Studies
- Study on DHODH Inhibition : A recent study demonstrated that derivatives similar to this compound effectively inhibited DHODH, leading to reduced replication of the measles virus in cell cultures. This suggests its potential as an antiviral agent .
- Anticancer Activity : Another research project focused on the compound's ability to induce apoptosis in breast cancer cells, showing significant promise as a therapeutic agent in oncology .
Properties
IUPAC Name |
N-[4-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2S/c1-14-2-3-15(22)10-18(14)27-6-8-28(9-7-27)19(29)11-16-13-31-21(25-16)26-20(30)17-12-23-4-5-24-17/h2-5,10,12-13H,6-9,11H2,1H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXAXQYKSQESSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














